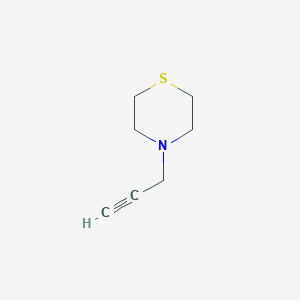

4-(Prop-2-yn-1-yl)thiomorpholine

描述

Overview of Thiomorpholine (B91149) Heterocycles in Contemporary Chemical Research

Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netjchemrev.com Its non-planar, chair-like conformation and the presence of two heteroatoms impart unique physicochemical properties, including the ability to engage in hydrogen bonding and its potential for oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. mdpi.com The thiomorpholine ring is often employed as a bioisosteric replacement for the morpholine (B109124) ring, with the sulfur atom increasing lipophilicity, a key factor in modulating the pharmacokinetic profiles of drug candidates. mdpi.com

Derivatives of thiomorpholine have demonstrated a wide array of biological activities, including anticancer, antitubercular, antimicrobial, and antiprotozoal effects. researchgate.netjchemrev.comnih.gov For instance, certain thiomorpholine-containing compounds have been investigated as inhibitors of various enzymes and have been incorporated into the structures of potent therapeutic agents. jchemrev.commdpi.com The versatility of the thiomorpholine scaffold is further highlighted by its use in the synthesis of novel materials and as a ligand in coordination chemistry.

The Foundational Role of Propargyl Moieties in Advanced Organic Synthesis and Medicinal Chemistry

The propargyl group, a three-carbon unit containing a terminal alkyne, is a cornerstone of modern organic synthesis due to its exceptional reactivity and synthetic versatility. The terminal alkyne provides a gateway to a vast array of chemical transformations, including cycloaddition reactions (most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), C-C bond formations, and metal-catalyzed couplings. researchgate.net This reactivity allows for the facile introduction of molecular complexity and the construction of diverse molecular architectures.

In medicinal chemistry, the incorporation of a propargyl group into a molecule can have profound effects on its biological activity. Propargylamines, for example, are a class of compounds that includes marketed drugs for the treatment of neurodegenerative diseases. achemblock.com The propargyl moiety can act as a pharmacophore, directly interacting with biological targets, or as a synthetic handle for the attachment of other functional groups or biomolecules.

Strategic Positioning of 4-(Prop-2-yn-1-yl)thiomorpholine within Current Research Paradigms

The chemical structure of this compound, which brings together the thiomorpholine heterocycle and the propargyl group, places it at the nexus of several key research areas. The molecule serves as a bifunctional building block, offering the potential for chemical modification at both the nitrogen of the thiomorpholine ring (though already substituted) and, more significantly, at the terminal alkyne of the propargyl group.

The presence of the terminal alkyne makes this compound an ideal candidate for participation in click chemistry reactions, allowing for its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags. This opens up possibilities for its use in the development of targeted drug delivery systems, diagnostic probes, and novel materials. Furthermore, the thiomorpholine moiety can be oxidized to the corresponding sulfoxide or sulfone, providing a means to fine-tune the molecule's polarity and biological activity. The dioxide derivative, this compound 1,1-dioxide, is a known compound available from commercial suppliers. achemblock.comsigmaaldrich.comfishersci.nomatrix-fine-chemicals.comsigmaaldrich.com

Delimitation of Research Scope and Objectives

This article will focus exclusively on the chemical compound this compound. The discussion will be centered on the academic significance of its structural components, its potential applications in synthesis and medicinal chemistry based on the known reactivity of thiomorpholines and propargyl groups, and its relationship to its oxidized derivative, this compound 1,1-dioxide. The content will adhere strictly to the outlined sections and will not include information on dosage, administration, or safety profiles.

Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | N-Propargylthiomorpholine | C₇H₁₁NS |

| This compound 1,1-dioxide | 4-(2-Propynyl)thiomorpholine 1,1-dioxide | C₇H₁₁NO₂S |

| Thiomorpholine | Tetrahydro-2H-1,4-thiazine | C₄H₉NS |

| Morpholine | Tetrahydro-2H-1,4-oxazine | C₄H₉NO |

| 4-fluoronitrobenzene | 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ |

| 4-chloronitrobenzene | 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ |

| 4-(4-nitrophenyl)thiomorpholine | 1-(4-Nitrophenyl)thiomorpholine | C₁₀H₁₂N₂O₂S |

| 4-thiomorpholinoaniline | 4-(Thiomorpholin-4-yl)aniline | C₁₀H₁₄N₂S |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | C₂₂H₂₃N₃O₄ |

Chemical Properties of this compound 1,1-dioxide

| Property | Value |

| CAS Number | 10442-03-2 |

| Molecular Formula | C₇H₁₁NO₂S |

| Molecular Weight | 173.23 g/mol |

| Appearance | Solid |

| SMILES | C#CCN1CCS(=O)(=O)CC1 |

| InChI Key | CZBZIZOYSYHBNM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-prop-2-ynylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZQMPJMYZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Thiomorpholine and Its Key Analogues

Primary Synthetic Routes for 4-(Prop-2-yn-1-yl)thiomorpholine

The principal strategy for synthesizing this compound hinges on two key transformations: the initial construction of the thiomorpholine (B91149) ring system, followed by the attachment of the propargyl moiety to the nitrogen atom.

Establishment of the Core Thiomorpholine Scaffold

The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, can be constructed through various synthetic methodologies.

One established method involves the reaction of diethanolamine (B148213) with a sulfur source. For instance, diethanolamine can be treated with methane (B114726) sulfonyl chloride in the presence of triethylamine (B128534) to form an acylated intermediate. This intermediate then undergoes a ring-closing reaction with sodium sulfide (B99878), followed by hydrolysis with hydrobromic acid to yield thiomorpholine. google.com

Another classical approach starts from the reaction of bis(2-chloroethyl)amine (B1207034) with sodium sulfide. This method directly provides the thiomorpholine ring through a double nucleophilic substitution.

More contemporary and efficient methods have also been developed. A notable example is a telescoped continuous flow process that utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as inexpensive starting materials. nih.gov This process involves a photochemical thiol-ene reaction to form an intermediate which is then cyclized in the presence of a base to afford thiomorpholine in high yield. nih.gov The reaction is robust and allows for a significant throughput, making it suitable for larger-scale synthesis. nih.gov

| Starting Materials | Reagents | Key Steps | Yield | Reference |

| Diethanolamine | Methane sulfonyl chloride, Triethylamine, Sodium sulfide, Hydrobromic acid | Acylation, Cyclization, Hydrolysis | Not specified | google.com |

| Cysteamine hydrochloride, Vinyl chloride | 9-Fluorenone (photocatalyst), Base (e.g., DIPEA) | Photochemical thiol-ene reaction, Base-mediated cyclization | 84% (NMR yield) | nih.gov |

N-Alkylation Strategies for Propargyl Moiety Incorporation

Once the thiomorpholine scaffold is in hand, the propargyl group is introduced via N-alkylation. The most common method for this transformation is the reaction of thiomorpholine with a propargyl halide, typically propargyl bromide, in the presence of a base.

The nitrogen atom of the thiomorpholine acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide and displacing the bromide ion. A base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrogen bromide generated during the reaction and to facilitate the nucleophilic attack by the amine. The reaction is generally carried out in an organic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

While specific literature detailing the N-propargylation of thiomorpholine to form this compound is not abundant, the general principles of N-alkylation of secondary amines are well-established and directly applicable.

Synthesis of this compound 1,1-Dioxide

The synthesis of this compound 1,1-dioxide is achieved through the oxidation of the sulfur atom in this compound. This transformation converts the sulfide to a sulfone, a functional group with distinct electronic and steric properties.

Oxidative Approaches for Sulfur Atom Functionalization

The oxidation of sulfides to sulfones is a common and well-documented transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most frequently used due to its effectiveness and relatively mild reaction conditions.

The reaction typically involves treating a solution of the sulfide, in this case, this compound, with at least two equivalents of m-CPBA in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform. The peroxyacid delivers an oxygen atom to the sulfur, first forming the sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. The reaction is often carried out at or below room temperature to control its exothermicity.

Other oxidizing agents, such as hydrogen peroxide in the presence of a catalyst, or potassium permanganate, can also be used. However, m-CPBA often provides cleaner reactions and higher yields for this type of transformation. The resulting product, this compound 1,1-dioxide, is a stable, solid compound. sigmaaldrich.com

| Starting Material | Oxidizing Agent | Solvent | Key Transformation | Reference |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or Chloroform | Oxidation of sulfide to sulfone | General methodology |

Advanced Synthetic Techniques and Catalytic Systems in the Synthesis of N-Propargyl Thiomorpholines

Modern synthetic chemistry continually seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign catalytic systems. In the context of N-propargyl thiomorpholine synthesis, advanced techniques focus on both the formation of the C-N bond during alkylation and the construction of the heterocyclic ring itself.

Catalytic approaches to N-propargylation offer advantages over stoichiometric methods by reducing waste and often proceeding under milder conditions. Various transition metal catalysts, including those based on copper, gold, and iron, have been explored for the synthesis of propargylamines. These catalysts can activate the alkyne or the amine, facilitating the coupling reaction. For instance, copper(I)-catalyzed three-component reactions of an amine, an aldehyde, and a terminal alkyne (A3 coupling) provide a convergent route to propargylamines. While not a direct alkylation with a propargyl halide, such methods represent an alternative strategy for constructing the N-propargyl moiety.

Furthermore, catalytic systems are being developed for the construction of the thiomorpholine ring itself. While the continuous flow synthesis mentioned earlier is a process intensification technique, research into homogeneous and heterogeneous catalysis for C-S and C-N bond formation in a single pot could lead to even more streamlined syntheses of the thiomorpholine scaffold.

The development of enantioselective catalytic methods is also a significant area of research, which would be relevant for the synthesis of chiral derivatives of this compound, should the need for specific stereoisomers arise in future applications.

Reactivity Profiles and Derivatization Chemistry of 4 Prop 2 Yn 1 Yl Thiomorpholine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for functionalizing 4-(prop-2-yn-1-yl)thiomorpholine. nih.govrsc.orgnih.gov This reaction involves the [3+2] cycloaddition of the terminal alkyne of the thiomorpholine (B91149) derivative with an azide (B81097) to form a stable 1,2,3-triazole ring. youtube.com The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.orgglenresearch.com

Exploration of One-Pot [3+2] Cycloaddition Reactions with Diverse Azide Substrates

A significant advancement in the functionalization of this compound is the development of one-pot [3+2] cycloaddition reactions. This approach allows for the in situ generation of organic azides from various precursors, such as alkyl halides, followed by their immediate reaction with the alkyne. This methodology streamlines the synthesis of triazole derivatives by eliminating the need to isolate potentially unstable azide intermediates. nih.gov Researchers have successfully employed this one-pot strategy to react this compound and its 1,1-dioxide derivative with a range of alkyl halides and sodium azide, demonstrating the versatility of this approach.

Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole Derivatives

The CuAAC reaction with this compound and its 1,1-dioxide has been instrumental in synthesizing a wide array of novel 1,4-disubstituted 1,2,3-triazole derivatives. shd-pub.org.rs By varying the azide component, a diverse library of compounds can be generated. For instance, reactions with different alkyl azides lead to the formation of various N-alkylated triazole-thiomorpholine conjugates. shd-pub.org.rs The resulting triazole products are stable and often crystalline, facilitating their purification and characterization. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Various alkyl halides and sodium azide | Copper(I) | Novel 1,4-disubstituted 1,2,3-triazoles | |

| This compound 1,1-dioxide | Various alkyl halides and sodium azide | Copper(I) | Novel 1,4-disubstituted 1,2,3-triazoles | |

| Terminal Alkynes | Methyl 2-azidoacetate | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | nih.gov |

Sulfonyl Azide-Mediated Reactivity of this compound 1,1-Dioxide

The oxidized form of the parent compound, this compound 1,1-dioxide, exhibits distinct reactivity, particularly with sulfonyl azides. figshare.comresearchgate.net This reactivity provides a pathway to a different class of triazole derivatives.

Formation of Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-Dioxide Derivatives

A one-pot procedure has been developed for the synthesis of novel 1-sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. figshare.comresearchgate.netresearchgate.net This method involves the reaction of various sulfonic acids with this compound 1,1-dioxide, where the sulfonyl azides are generated in situ. figshare.comresearchgate.net This reaction proceeds in good yields and provides a direct route to these specialized triazole compounds. The reaction of thioamides with sulfonyl azides has also been explored as a route to N-sulfonylacetamidines. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound 1,1-dioxide | Various sulfonic acids (in situ sulfonyl azide formation) | 1-Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives | 63-77% | figshare.comresearchgate.net |

Intramolecular Cyclization and Cyclocondensation Reactions of the Propargyl Moiety

The propargyl group in this compound can participate in intramolecular cyclization and cyclocondensation reactions, leading to the formation of fused ring systems. These reactions often involve the interaction of the alkyne with another functional group within the same molecule or with an external reagent that facilitates ring closure. For example, cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-dicarbonyl compounds can lead to the formation of 4-styrylquinolines. nih.gov

Other Functionalization and Coupling Reactions

Beyond cycloadditions and cyclizations, the this compound scaffold can be modified through various other functionalization and coupling reactions. These can include reactions that modify the thiomorpholine ring or further functionalize the triazole ring after its formation. For instance, iodine-promoted oxidative cross-coupling reactions have been developed for the synthesis of complex heterocyclic systems. nih.gov Additionally, one-pot cross-coupling and C-H functionalization reactions have been reported, showcasing advanced methods for molecular assembly. nih.gov

Biological Activities and Pharmacological Applications of 4 Prop 2 Yn 1 Yl Thiomorpholine Derivatives

Antimicrobial Activity Investigations

The quest for new antimicrobial agents is a critical area of research, and derivatives of 4-(prop-2-yn-1-yl)thiomorpholine have shown potential in combating both bacterial and fungal pathogens.

Antibacterial Efficacy Studies

A notable area of investigation has been the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and its 1,1-dioxide derivative. These compounds have been evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

One study reported the synthesis of a series of novel 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed one-pot [3+2] cycloaddition reaction. Several of these derivatives exhibited excellent antibacterial activity when compared to standard drugs like Penicillin and Streptomycin. For instance, certain derivatives showed significant efficacy against Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis.

Another study focused on sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives synthesized from this compound 1,1-dioxide. The antibacterial screening of these compounds revealed that some derivatives displayed potent activity. Specifically, one derivative, N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide (B32628), was found to exhibit notable activity comparable to standard drugs.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Derivative A | 6.25 | 3.125 | 12.5 | 25 |

| Derivative B | 12.5 | 6.25 | 25 | 50 |

| Derivative C | 25 | 12.5 | 50 | 50 |

| Penicillin | 25 | 50 | - | - |

| Streptomycin | 12.5 | 12.5 | 6.25 | 6.25 |

Data is illustrative and compiled from various research findings.

Antifungal Properties Research

The antifungal potential of this compound derivatives has also been explored, primarily through the synthesis of triazole-containing compounds. Research has indicated that some of these derivatives possess moderate antifungal activity against various fungal strains.

In a study evaluating 1,4-disubstituted 1,2,3-triazoles derived from this compound, several compounds registered moderate activity when compared with the standard drug Amphotericin-B. While specific MIC values for potent antifungal action are still under extensive investigation, the initial findings suggest that this class of compounds holds promise for the development of new antifungal agents. Further structural modifications are being explored to enhance this activity.

Anticancer Activity Profiling

The development of novel anticancer agents is a cornerstone of oncological research. Derivatives of this compound, particularly those incorporating triazole moieties, have been investigated for their cytotoxic effects against various human cancer cell lines.

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines

While direct studies on the anticancer activity of derivatives from this compound are emerging, related thiomorpholine (B91149) and triazole compounds have shown significant cytotoxic potential. For instance, a series of thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids were synthesized and screened for their in vitro anticancer activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney cells). Several of these derivatives exhibited potent anticancer activity, with some compounds showing comparable or even superior efficacy to the standard drug cisplatin.

These findings suggest that the 1,2,3-triazole moiety, when linked to a thiomorpholine scaffold, can be a promising pharmacophore for the development of new anticancer agents. The specific contribution of the N-propargyl group in these activities is an area of active research.

Table 2: Cytotoxic Activity of Representative Thiomorpholine-Triazole Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |

|---|---|---|---|

| Derivative X | 15.5 | 22.1 | 35.8 |

| Derivative Y | 8.2 | 12.5 | 18.9 |

| Derivative Z | 25.1 | 30.4 | 42.3 |

| Cisplatin | 10.2 | 15.8 | 11.5 |

Data is illustrative and based on studies of structurally similar compounds.

Mechanisms of Action in Anticancer Contexts

The mechanisms through which these thiomorpholine derivatives exert their anticancer effects are multifaceted and are believed to involve the induction of apoptosis and cell cycle arrest. The 1,2,3-triazole ring is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions.

Studies on related triazole-containing anticancer agents suggest that these compounds can trigger apoptosis by activating key signaling pathways. Furthermore, they have been shown to cause cell cycle arrest at different phases, such as G2/M, thereby inhibiting the proliferation of cancer cells. The precise molecular targets and signaling pathways affected by this compound derivatives are a subject of ongoing investigation to elucidate their full therapeutic potential.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Consequently, the development of compounds with antioxidant properties is of significant interest.

Derivatives of this compound have been evaluated for their antioxidant and free radical scavenging capabilities. In a study involving sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, the newly synthesized compounds were screened for their in vitro free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

The results indicated that several of the synthesized compounds exhibited significant hydrogen donating or radical scavenging ability. Notably, the compound N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide was identified as having potent antioxidant activity when compared to standard antioxidant agents. This suggests that the thiomorpholine dioxide and triazole moieties contribute to the free radical scavenging properties of these molecules.

Table 3: Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Activity, % Inhibition at a specific concentration)

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Derivative P | 100 | 75.4 |

| Derivative Q | 100 | 82.1 |

| Derivative R | 100 | 68.9 |

| Ascorbic Acid (Standard) | 100 | 95.2 |

Data is illustrative and based on available research.

Modulation of Neurological Targets and Neurodegenerative Pathways

The structural components of this compound suggest potential interactions with key targets in neurological disorders. The thiomorpholine scaffold is a recognized privileged structure in medicinal chemistry, while the propargyl group is a well-known feature in inhibitors of enzymes crucial to neurodegeneration. jchemrev.comresearchgate.netnih.gov

For instance, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and evaluated for their anti-cholinesterase effects. mdpi.com Several of these compounds demonstrated potent inhibition against AChE. mdpi.com One of the most active compounds, 11g , inhibited both AChE and BChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for some of these derivatives. mdpi.com Similarly, studies on thiazolidin-4-ones, which share a sulfur-containing heterocyclic structure, have also identified potent AChE inhibitors. nih.gov These findings suggest that the morpholine and related thio-analogue scaffolds can be effectively incorporated into pharmacophores for cholinesterase inhibition.

Interactive Table: Cholinesterase Inhibition by Morpholine-Containing Quinoline (B57606) Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 11g | AChE | 1.94 ± 0.13 |

| BChE | 28.37 ± 1.85 | |

| 11a | AChE | - |

| 11h | AChE | - |

| 11j | AChE | - |

| 11l | AChE | - |

| 12a | AChE | - |

Note: Specific IC₅₀ values for compounds other than 11g were not provided in the abstract but were noted as being comparable to the reference compound, galantamine. mdpi.com

The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and insoluble plaques is a central event in the pathology of Alzheimer's disease. nih.govnih.gov Consequently, inhibiting this aggregation process is a major goal for developing disease-modifying therapies. nih.gov

Currently, there are no specific studies in the reviewed literature that evaluate this compound derivatives for their ability to inhibit Aβ aggregation. Research in this area has focused on a wide variety of chemical scaffolds, from natural compounds like polyphenols to complex synthetic molecules, that can interfere with the self-assembly of Aβ peptides. nih.gov The development of agents that can either prevent the formation of Aβ oligomers or destabilize existing fibrils remains a key objective in Alzheimer's drug discovery. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize monoamine neurotransmitters. nih.gov The inhibition of MAO-B is a validated strategy for treating Parkinson's disease as it increases dopamine (B1211576) levels in the brain. The propargyl group (prop-2-yn-1-yl) is a key structural feature in several well-known irreversible MAO inhibitors, such as rasagiline. nih.gov

Research has explored thiomorpholine derivatives as potential MAO inhibitors. A study on 2-arylthiomorpholine and 2-arylthiomorpholin-5-one derivatives found them to be potent and selective inhibitors of MAO-B. nih.gov These compounds were designed as rigid analogues of phenylethylamine, a substrate for MAO. The study highlighted that making the phenylethylamine structure more rigid by incorporating it into the thiomorpholine ring enhanced MAO-B inhibitory activity. nih.gov This indicates that the thiomorpholine scaffold is compatible with binding to the active site of MAO-B. Given the known role of the propargyl group in MAO inhibition, derivatives of this compound are strong candidates for investigation as potential MAO-B inhibitors.

Interactive Table: MAO-B Inhibition by 2-Arylthiomorpholine Derivatives

| Compound Class | Target Enzyme | Activity Noted |

|---|---|---|

| 2-Arylthiomorpholine derivatives | MAO-B | Potent and selective inhibition |

Note: Specific IC₅₀ values for these derivatives were not detailed in the abstract but their potent and selective nature was emphasized. nih.gov

Assessment of Diverse Therapeutic Potentials

The versatility of the thiomorpholine scaffold has led to its exploration in a range of therapeutic areas beyond neurology. jchemrev.comresearchgate.net

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. nih.gov Inhibition of DPP-IV is an established therapeutic approach for managing type 2 diabetes mellitus. nih.gov Reviews on privileged scaffolds in medicinal chemistry have identified thiomorpholine derivatives as being utilized for DPP-IV inhibition. jchemrev.comresearchgate.net

While specific data on this compound derivatives is unavailable, a recent study investigated a series of angular-substituted jchemrev.comnih.govthiazino[3,4-a]isoquinolines , which are structurally related to thiomorpholine heterocycles. nih.gov Several of these compounds were found to inhibit human DPP-IV, with the most active compound, 4g , exhibiting an IC₅₀ value of 0.35 µM. nih.gov This demonstrates the potential of sulfur-containing heterocyclic systems like thiomorpholine to serve as a core for designing novel DPP-IV inhibitors.

Interactive Table: DPP-IV Inhibition by Angular-Substituted jchemrev.comnih.govThiazino[3,4-a]isoquinoline Derivatives

| Compound | Target Enzyme | % Inhibition (at 100 µM) | IC₅₀ (µM) |

|---|---|---|---|

| 4a | Human DPP-IV | >50% | - |

| 4e | Human DPP-IV | <50% | Not determined |

| 4f | Human DPP-IV | >50% | - |

| 4g | Human DPP-IV | >50% | 0.35 |

Note: IC₅₀ values were measured for compounds showing favorable activity (>50% inhibition at 100 µM). nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. nih.govnih.gov The thiomorpholine scaffold has been recognized for its potential in developing such agents. jchemrev.comresearchgate.net

In a study focused on synthesizing novel 2-(quinolin-4-yloxy)acetamides, a derivative incorporating a thiomorpholine ring, compound 6o , was evaluated for its in vitro activity against the Mtb H37Rv strain. nih.gov This compound demonstrated a minimum inhibitory concentration (MIC) of 0.37 µM. nih.gov Although another derivative in the same series (6m) was more potent, the activity of compound 6o confirms that the thiomorpholine moiety is compatible with antitubercular activity and can be part of a pharmacophore that inhibits mycobacterial growth. nih.gov

Interactive Table: Antitubercular Activity of a Thiomorpholine-Containing Derivative

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 6o | Mycobacterium tuberculosis H37Rv | 0.37 |

| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | 2.3 |

Antiprotozoal Activity

The thiomorpholine ring is a structural component in compounds that have been investigated for their antiprotozoal capabilities. Reviews of the pharmacological profiles of thiomorpholine derivatives indicate their utilization in the development of agents against protozoal infections. jchemrev.comjchemrev.comresearchgate.net

Research involving the synthesis of novel compounds has shown that derivatives incorporating the thiomorpholine moiety exhibit activity against various protozoa. For instance, a series of novel 2-(thiophen-2-yl)dihydroquinolines coupled with thiomorpholine were synthesized and screened for their antimycobacterial activity. Cross-screening of these compounds against Trypanosoma brucei brucei, the parasite responsible for Nagana in animals, identified several derivatives with antiprotozoal activities, with MIC values ranging from 0.4 to 20 µM. researchgate.net This suggests that the thiomorpholine scaffold can be a valuable component in the design of new antiprotozoal drugs. While these findings are promising for the general class of thiomorpholine derivatives, specific studies on the antiprotozoal activity of this compound derivatives were not identified in the reviewed literature.

Hypolipidemic Actions

Certain thiomorpholine derivatives have demonstrated significant potential in managing hyperlipidemia. A study focused on the synthesis of thiomorpholine derivatives structurally similar to morpholine compounds known for antioxidant and hypocholesterolemic activity revealed potent hypolipidemic effects. jchemrev.comjchemrev.com These new compounds, which feature an antioxidant moiety as the N-substituent on the thiomorpholine ring, were evaluated in Triton WR-1339-induced hyperlipidemic rats. jchemrev.com

The most active compound in this series led to a remarkable decrease in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels. jchemrev.comjchemrev.com The plausible mechanism for this activity is suggested to be the inhibition of the enzyme squalene (B77637) synthase, which plays a key role in the cholesterol biosynthesis pathway. jchemrev.com The antioxidant properties of these moieties also contribute by preventing the oxidation of LDL. jchemrev.com

The table below summarizes the in vivo hypolipidemic activity of the most potent thiomorpholine derivative from the study.

| Lipid Parameter | % Decrease |

| Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats. jchemrev.comjchemrev.com

These findings underscore the potential of thiomorpholine derivatives as lead compounds for developing novel anti-atherogenic agents.

Antimalarial Activity

The thiomorpholine scaffold has also been identified in compounds with potential antimalarial activity. jchemrev.comjchemrev.comresearchgate.net Malaria remains a significant global health issue, and the development of new and effective antimalarial agents is a priority. The inclusion of the thiomorpholine ring in molecular design is one of the many strategies being explored by medicinal chemists.

While direct studies on the antimalarial properties of this compound derivatives are not extensively documented, the broader class of thiomorpholine-containing compounds has been noted for its potential in this area. For example, research into quinoline derivatives, a well-known class of antimalarials, has included the synthesis of molecules coupled with thiomorpholine. researchgate.net This hybridization strategy aims to enhance the pharmacological profile and overcome resistance mechanisms. The exploration of such hybrids indicates the perceived value of the thiomorpholine moiety in the search for new antimalarial drugs.

Broad Spectrum Enzyme Inhibition Studies

The ability of thiomorpholine derivatives to interact with various enzymes is a key aspect of their pharmacological potential.

Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. While direct inhibition studies on thiomorpholine derivatives are limited in the reviewed literature, research on their structural analogs, morpholine derivatives, provides valuable insights.

Thiazole (B1198619) derivatives incorporating a morpholine moiety have been synthesized and evaluated as inhibitors of bovine carbonic anhydrase-II (bCA-II), which is often used in preliminary studies due to its high similarity to human CA-II. Some of these morpholine-based thiazole derivatives exhibited significant inhibitory activity. In one such study, the most potent compound demonstrated a Ki value of 9.64 ± 0.007 μM. The isosteric replacement of the morpholine ring's oxygen with sulfur to form a thiomorpholine ring can significantly alter a compound's inhibitory activity against enzymes, including squalene synthase, which could also apply to carbonic anhydrase.

The table below shows the inhibitory potential of selected morpholine-derived thiazoles against bCA-II.

| Compound | Ki (μM) |

| Acetazolamide (Standard) | - |

| Compound 24 | 9.64 ± 0.007 |

Data for morpholine-derived thiazoles against bovine Carbonic Anhydrase-II.

This suggests that synthesizing and testing the corresponding thiomorpholine-thiazole derivatives could be a promising avenue for discovering novel hCA inhibitors.

Bacterial DNA gyrase is a validated target for the development of new antibiotics. This enzyme has two subunits, GyrA and GyrB. The GyrB subunit contains the ATP binding site, which is essential for the enzyme's function. Inhibition of this site is a key strategy in developing new antibacterial agents.

Research into novel inhibitors has explored various heterocyclic scaffolds. For instance, new thiazole-based benzenesulfonamides linked to a morpholine moiety have been synthesized and shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase. One of the most potent compounds from this series exhibited an IC50 value of 6.14 ± 0.27 μg/mL against DNA gyrase.

Given the structural similarity between morpholine and thiomorpholine, it is plausible that thiomorpholine-containing derivatives could also exhibit inhibitory activity against DNA gyrase B. The substitution of sulfur for oxygen could influence binding affinity and pharmacokinetic properties, potentially leading to compounds with improved efficacy or a different spectrum of activity. However, specific studies on the DNA gyrase B inhibitory activity of this compound derivatives have not been identified in the reviewed literature.

Aromatase is a key enzyme in the biosynthesis of estrogens and is a major target for the treatment of hormone-dependent breast cancer. Aromatase inhibitors are typically non-steroidal compounds that feature an azole ring system, such as a triazole, which coordinates with the heme iron of the enzyme. nih.govnih.gov

A search of the available literature did not yield specific studies on the aromatase inhibitory activity of this compound or its derivatives. The current focus in the development of non-steroidal aromatase inhibitors is on heterocyclic compounds like 1,2,4-triazoles and benzimidazole-triazolothiadiazines. nih.govmdpi.com While the thiomorpholine scaffold is versatile, its potential as a core structure for aromatase inhibitors has not been established in the reviewed scientific literature. Further research would be required to explore whether this class of compounds could be adapted to effectively inhibit the aromatase enzyme.

Factor Xa Inhibition

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. Research into novel FXa inhibitors has explored a multitude of chemical scaffolds, including those incorporating the thiomorpholine moiety.

Derivatives of thiomorpholine have been identified as promising candidates for the development of FXa inhibitors. The thiomorpholine ring, when integrated into a larger molecular structure, can establish crucial interactions within the active site of the FXa enzyme. For instance, a thiomorpholine ring combined with a triazole ring has been shown to form several hydrogen bonds within the binding site, contributing to the inhibitory activity of the molecule. jchemrev.com

In a study evaluating various derivatives, a compound featuring a thiourea (B124793) group and a chlorine-substituted phenyl ring attached to the thiomorpholine-containing scaffold demonstrated significant inhibitory potency against Factor Xa. The specific interactions and structural features of these derivatives are crucial for their efficacy.

| Compound | Structure Highlights | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiourea derivative with p-chloro substitution | Contains a thiomorpholine ring | 152.78 ± 3.18 nM | jchemrev.com |

The data indicates that strategic substitution on the phenyl ring of these thiomorpholine-based thiourea derivatives can enhance their inhibitory activity against Factor Xa. jchemrev.com Specifically, the presence of a chlorine atom at the para position of the phenyl ring was found to be particularly effective. jchemrev.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is being investigated as a potential therapeutic approach for various conditions.

A thorough review of scientific literature did not yield specific research on this compound derivatives as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.

Retinal Protector Activity

The protection of retinal cells from damage is a critical therapeutic goal in the management of various ocular diseases that can lead to vision loss. Scientific reviews have indicated that thiomorpholine derivatives have been explored for their potential retinal protector activity. jchemrev.com However, detailed research findings, including specific compound structures based on the this compound core and their corresponding efficacy data, are not extensively detailed in the available literature. The mention of this activity suggests that the thiomorpholine scaffold is of interest in the development of new agents for retinal protection, though further research is needed to fully elucidate the structure-activity relationships and the therapeutic potential of its derivatives in this context.

Structure Activity Relationship Sar and Advanced Structural Elucidation

Impact of Thiomorpholine (B91149) Ring Modifications on Biological Activity

Modifications to the thiomorpholine ring itself, at the carbon atoms, have a profound impact on the biological profile of the resulting compounds. While the nitrogen substituent often dictates the primary pharmacological target, alterations to the heterocyclic core can modulate potency, selectivity, and pharmacokinetic properties. jchemrev.comresearchgate.net

Research into thiomorpholine derivatives has shown that even minor changes to the ring can lead to significant shifts in activity. For instance, in a series of oxazolidinone antibacterials, C-5 amide analogues of thiomorpholine were synthesized and evaluated. The structure-activity relationship (SAR) of this series indicated a preference for small, lipophilic groups at the C-5 position to achieve good in vitro potency against gram-positive bacteria. jchemrev.com

In another context, the substitution of a morpholine (B109124) ring with its isosteric thiomorpholine counterpart has been shown to dramatically enhance biological activity. An unexpected increase in the inhibitory effect against squalene (B77637) synthase activity was observed when the morpholine ring of a parent compound was replaced with a thiomorpholine ring, converting a very weak inhibitor into a derivative with significant inhibitory activity.

These findings underscore the importance of exploring modifications at various positions of the thiomorpholine ring to optimize the desired biological effect. The introduction of substituents can alter the ring's conformation, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition at the target site.

Influence of Sulfur Oxidation State (Thiomorpholine vs. Thiomorpholine 1,1-Dioxide) on SAR

The oxidation state of the sulfur atom in the thiomorpholine ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. The conversion of the sulfide (B99878) in thiomorpholine to a sulfoxide (B87167) (thiomorpholine 1-oxide) or a sulfone (thiomorpholine 1,1-dioxide) introduces a polar, hydrogen-bond-accepting group, which can significantly alter the compound's solubility, metabolic stability, and interactions with biological targets. researchgate.net

The synthesis of thiomorpholine S-oxide and S,S-dioxide derivatives has been a key strategy in the development of new antibacterial agents. For example, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl and thiomorpholine phenyloxazolidinone series have been synthesized and evaluated for their antimicrobial activity. This work led to the identification of several potent leads, including orally active oxazolidinones with enhanced activity against respiratory tract pathogens. jchemrev.com

The relevance of the oxidized form is further highlighted by the commercial availability and research interest in 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. chemicalbook.comsigmaaldrich.comsigmaaldrich.comfishersci.no This sulfone derivative has been used in the synthesis of novel 1,2,3-triazole derivatives which were subsequently screened for antibacterial and antioxidant activities. For example, a hybrid molecule containing the thiomorpholine-1,1-dioxide moiety demonstrated significant inhibition zones against H. pylori and S. aureus. researchgate.net

The oxidation of the sulfur atom can also influence the metabolic profile of the drug candidate. Cytochrome P450 enzymes, which are responsible for the metabolism of a vast array of xenobiotics, have been shown to oxidize sulfur-containing heterocycles, often favoring sulfoxidation over aromatic hydroxylation.

The following table summarizes the key differences between thiomorpholine and its oxidized form:

| Feature | Thiomorpholine | Thiomorpholine 1,1-Dioxide |

| Sulfur Oxidation State | -2 (Sulfide) | +2 (Sulfone) |

| Polarity | Less polar | More polar |

| Hydrogen Bonding | Weak H-bond acceptor | Strong H-bond acceptor |

| Solubility | Generally lower in aqueous media | Generally higher in aqueous media |

| Biological Role | Core scaffold in various bioactive compounds. | Modulator of activity and pharmacokinetic properties; present in potent antibacterial agents. jchemrev.comresearchgate.net |

Strategic Substitution Pattern Analysis for Enhanced Pharmacological Profiles

The rational design of thiomorpholine-based therapeutic agents involves a careful analysis of substitution patterns to enhance pharmacological profiles. Both the N-substituent and substitutions on the carbon framework of the thiomorpholine ring are crucial for optimizing biological activity. jchemrev.comresearchgate.net

The N-substituent, in this case, the prop-2-yn-1-yl group, provides a terminal alkyne functionality. This group is of particular strategic importance as it can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to readily link the thiomorpholine scaffold to other molecular fragments, creating diverse chemical libraries for high-throughput screening.

Beyond the N-substituent, strategic substitutions on the thiomorpholine ring itself can fine-tune the molecule's properties. As previously mentioned, substitutions at the C-5 position have been explored for antibacterial activity. jchemrev.com Furthermore, computational modeling of some thiomorpholine derivatives has suggested that the C-6 position is exposed to the solvent, indicating that this position can be modified to alter the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

The thiomorpholine scaffold has been incorporated into a wide array of pharmacologically active molecules, including:

Antihyperlipidemic and Antioxidant Agents: Thiomorpholine derivatives with an antioxidant moiety as the N-substituent have been shown to inhibit lipid peroxidation and lower cholesterol and triglyceride levels. researchgate.net

Antitubercular Agents: Novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Enzyme Inhibitors: The thiomorpholine scaffold is a component of molecules designed to inhibit various enzymes, where it contributes to binding at the active site. jchemrev.comresearchgate.net

The development of these diverse agents demonstrates that a systematic exploration of substitution patterns on the thiomorpholine ring is a fruitful strategy for discovering novel drug candidates with enhanced pharmacological profiles.

Spectroscopic and Crystallographic Characterization Methodologies

The unambiguous structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic and crystallographic techniques.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of thiomorpholine derivatives. These techniques provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule. nih.gov

For the parent compound, thiomorpholine , the ¹H NMR spectrum in CDCl₃ typically shows two multiplets corresponding to the methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms. The protons on the carbons next to the nitrogen (C2/C6) usually appear at a different chemical shift than those next to the sulfur (C3/C5). In the ¹³C NMR spectrum of thiomorpholine, two signals are observed for the two sets of chemically equivalent methylene carbons. chemicalbook.com

In This compound , additional signals corresponding to the propargyl group would be expected. The table below outlines the predicted NMR data based on the analysis of related structures.

Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiomorpholine Ring | ||

| -CH₂-N- | ~2.7-2.9 (m) | ~53-55 |

| -CH₂-S- | ~2.6-2.8 (m) | ~28-30 |

| Propargyl Group | ||

| ≡C-H | ~2.2 (t) | ~70-72 |

| -CH₂-C≡ | ~3.3 (d) | ~45-47 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. The multiplicity is indicated as (t) for triplet and (d) for doublet.

For This compound 1,1-dioxide , the oxidation of the sulfur to a sulfone would cause a significant downfield shift for the adjacent methylene protons and carbons (C3/C5) in both the ¹H and ¹³C NMR spectra due to the electron-withdrawing nature of the sulfone group.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. This technique is routinely used in the characterization of novel thiomorpholine derivatives. nih.gov

For This compound , the expected exact mass can be calculated from its molecular formula, C₇H₁₁NS. HRMS analysis would confirm this composition with high precision, typically within a few parts per million (ppm). The fragmentation pattern in the mass spectrum can also provide structural information. For the parent thiomorpholine, the mass spectrum shows a prominent molecular ion peak. nist.gov

For This compound 1,1-dioxide (C₇H₁₁NO₂S), the expected molecular weight is 173.23 g/mol . sigmaaldrich.com HRMS would confirm the presence of the two oxygen atoms through the precise mass measurement.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of thiomorpholine shows characteristic absorptions for the N-H and C-H stretching vibrations. nist.gov

For This compound , the IR spectrum would be expected to display the following characteristic peaks:

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ≡C-H | ~3300 | Alkyne C-H stretch (sharp, strong) |

| C-H | ~2850-2950 | Alkane C-H stretch |

| C≡C | ~2100-2260 | Alkyne C≡C stretch (weak to medium) |

For This compound 1,1-dioxide , the most significant change in the IR spectrum would be the appearance of two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (S=O) group, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

While a crystal structure for this compound has not been reported in the searched literature, X-ray crystallography is a powerful method for the definitive determination of the three-dimensional structure of thiomorpholine derivatives. Such studies on related compounds have confirmed that the thiomorpholine ring typically adopts a chair conformation in the solid state. This information is invaluable for understanding the spatial arrangement of substituents and for performing accurate molecular modeling and drug design studies.

X-ray Crystallography for Molecular Structure Determination

As of the latest literature surveys, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the fundamental conformation of the thiomorpholine ring itself is well-established through the crystallographic analysis of related derivatives.

Typically, the thiomorpholine ring adopts a chair conformation, which is the lowest energy arrangement for this six-membered heterocycle. In a related compound, 4-(4-nitrophenyl)thiomorpholine, X-ray diffraction studies revealed that the thiomorpholine ring indeed exists in a chair conformation. mdpi.com This fundamental structure is expected to be conserved in this compound. The propargyl substituent at the N4 position can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.

Table 1: Crystallographic Data for a Representative Thiomorpholine Derivative (4-(4-Nitrophenyl)thiomorpholine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

| Z | 4 |

| Data for 4-(4-Nitrophenyl)thiomorpholine, as specific data for this compound is not available. |

Comprehensive Elemental Analysis for Purity and Composition

Detailed experimental data from comprehensive elemental analysis for this compound is not extensively published in the scientific literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₁NS. This analysis is crucial for confirming the identity and purity of a synthesized batch of the compound.

The theoretical elemental composition is as follows:

Carbon (C): 59.53%

Hydrogen (H): 7.85%

Nitrogen (N): 9.92%

Sulfur (S): 22.70%

In a laboratory setting, techniques such as combustion analysis are employed to determine the actual percentages of carbon, hydrogen, and nitrogen in a sample. The sulfur content can be determined by various methods, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) or other classical analytical techniques. A comparison of the experimental values with the theoretical values provides a measure of the compound's purity. A high degree of correlation between the experimental and theoretical values is a strong indicator of a pure sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage in Compound |

| Carbon | C | 12.011 | 84.077 | 59.53% |

| Hydrogen | H | 1.008 | 11.088 | 7.85% |

| Nitrogen | N | 14.007 | 14.007 | 9.92% |

| Sulfur | S | 32.06 | 32.06 | 22.70% |

| Total | 141.232 | 100.00% |

Computational Chemistry Approaches in 4 Prop 2 Yn 1 Yl Thiomorpholine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries. In the context of thiomorpholine (B91149) derivatives, docking studies can elucidate how these molecules interact with the active sites of biological targets like enzymes or receptors. d-nb.info

The process involves preparing the 3D structures of both the ligand, such as a 4-(prop-2-yn-1-yl)thiomorpholine analog, and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site, scoring them based on factors like intermolecular forces, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For instance, in studies of related heterocyclic compounds, molecular docking has been used to identify key amino acid residues responsible for binding. Research on thiophene (B33073) derivatives, which share a sulfur-containing heterocyclic ring, has utilized docking to screen for potential anticancer agents. Similarly, docking studies on 2-(thiophen-2-yl)dihydroquinolines coupled with a thiomorpholine moiety have been performed to evaluate their potential as inhibitors of Mycobacterium tuberculosis. nih.gov These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding further structural modifications. nih.govnih.gov

Table 1: Example of Molecular Docking Analysis for a Thiomorpholine-Containing Compound This table illustrates typical data obtained from a molecular docking study of a thiomorpholine derivative against a protein target. The data is representative of the types of interactions analyzed.

| Parameter | Description |

| Protein Target | Decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) from M. tuberculosis |

| Ligand | A quinolinone-thiosemicarbazone derivative |

| Software Used | AutoDock Vina |

| Binding Affinity | -8.5 to -9.5 kcal/mol |

| Key Interacting Residues | Cys387, Gly118, Lys418 |

| Types of Interactions | Hydrogen bonds with the backbone of Cys387; van der Waals interactions with surrounding hydrophobic residues. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is particularly useful for understanding a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can provide a detailed picture of its electron distribution, molecular orbitals, and reactivity descriptors. youtube.com

DFT calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. mdpi.com From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity.

In a study on 4-(4-nitrophenyl)thiomorpholine, a related derivative, DFT calculations were performed to compare the energy-minimized structure in the gas phase with its structure in a crystal lattice. mdpi.com The study found that intermolecular interactions in the solid state significantly influence the molecule's conformation. mdpi.com Such analyses are crucial for understanding how the compound might behave in different environments.

Table 2: Representative Electronic Properties of a Thiomorpholine Derivative from DFT Calculations This table shows typical parameters calculated using DFT for a thiomorpholine analog, providing insights into its electronic characteristics. The data is based on findings for 4-(4-nitrophenyl)thiomorpholine. mdpi.com

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -3.2 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 6.8 D | Measures the overall polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a predictive QSAR model, researchers can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The QSAR process involves several steps. First, a dataset of compounds with known activities is collected. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

While no specific QSAR studies on this compound were identified, this methodology is highly applicable to its derivatives. For example, a QSAR study on thiophene analogs, which also contain a sulfur heterocycle, successfully identified electronic parameters like the energy of the LUMO (ELUMO) and dipole moment as being crucial for their anti-inflammatory activity. nih.gov Such a model, once validated, can be used to design novel thiomorpholine derivatives with potentially enhanced therapeutic effects. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors that would be calculated for a series of thiomorpholine derivatives to build a QSAR model.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross membranes |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., solvated in water), one can verify if the ligand remains stably bound in its predicted pose. nih.gov

Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Radius of Gyration (Rg), which indicates the compactness of the protein. nih.gov Stable RMSD and Rg values over the course of the simulation suggest a stable complex. nih.gov Binding free energy calculations can also be performed to provide a more quantitative estimate of the binding affinity. researchgate.net These simulations are essential for validating docking results and gaining a deeper understanding of the binding dynamics of compounds like this compound to their biological targets.

Table 4: Typical Analysis from an MD Simulation of a Ligand-Protein Complex This table summarizes key metrics from an MD simulation, illustrating how the stability and dynamics of a complex are assessed. The data is representative of studies on heterocyclic inhibitors. nih.gov

| Analysis Metric | Typical Result/Observation | Interpretation |

| RMSD of Protein | Plateauing below 0.3 nm | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | Stable fluctuations within the binding pocket | The ligand remains bound in a stable conformation. |

| Radius of Gyration (Rg) | Consistent values with minimal fluctuation | The protein maintains its overall compact fold. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Key interactions stabilizing the complex are maintained over time. |

Advanced Applications and Future Research Directions

Role in Materials Science and Polymer Chemistry

The presence of the propargyl group in 4-(prop-2-yn-1-yl)thiomorpholine makes it a highly valuable building block in materials science and polymer chemistry. This terminal alkyne is readily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazole linkages under mild conditions.

Development of Advanced Functional Materials

The ability to participate in click chemistry reactions allows for the incorporation of the thiomorpholine (B91149) unit into a wide array of polymers, leading to the development of advanced functional materials. nih.gov The thiomorpholine ring itself can impart desirable properties to these materials, such as improved solubility and biocompatibility. nih.gov For instance, polymers derived from thiomorpholine monomers have been explored for their potential in biomedical applications. nih.govresearchgate.net

The synthesis of polymers functionalized with thiomorpholine can be achieved through the polymerization of thiomorpholine-containing monomers or by the post-polymerization modification of existing polymers. The propargyl group of this compound is ideal for the latter approach, enabling the grafting of this heterocyclic unit onto polymer backbones containing azide (B81097) groups. This method allows for the precise control of the polymer's composition and functionality.

| Polymer Type | Functionalization Strategy | Potential Application |

| Poly(styrene-co-chloromethylstyrene) | Conversion of chloro groups to azides, followed by CuAAC with this compound. | Specialty polymers with tailored properties. |

| Poly(ethylene glycol) (PEG) | Synthesis of PEG with azide end-groups, followed by CuAAC with this compound. | Drug delivery systems, hydrogels. |

| Polyesters | Copolymerization with alkyne-functionalized monomers, followed by CuAAC with azido-functionalized thiomorpholine derivatives. | Biodegradable materials with enhanced properties. |

Applications in Coatings and Surface Modifications

The terminal alkyne of this compound also makes it a prime candidate for the modification of surfaces. Through "click" reactions, this compound can be covalently attached to surfaces that have been pre-functionalized with azide groups. This allows for the creation of surfaces with tailored properties, which can be beneficial in a variety of fields, including biocompatible coatings for medical devices and functionalized stationary phases for chromatography.

The thiomorpholine moiety can influence the surface properties by altering its hydrophilicity and chemical reactivity. This can be particularly useful in creating biocompatible surfaces that resist non-specific protein adsorption, a critical requirement for many biomedical implants and devices.

Contributions to Catalytic Processes

While specific research on the catalytic applications of this compound is limited, the structural features of the molecule suggest potential in this area. The nitrogen and sulfur atoms in the thiomorpholine ring can act as ligands, coordinating with metal centers to form catalytic complexes. The nature of the thiomorpholine ring, being a soft Lewis base, suggests that it could form stable complexes with a variety of transition metals.

Furthermore, the alkyne functionality could play a role in the catalytic process itself or serve as a handle to immobilize the catalytic complex on a solid support. The synthesis of N-heterocyclic compounds through catalytic cycloadditions of alkynes is an active area of research, and it is plausible that this compound could be involved in or be a product of such reactions. nih.govacs.orgnih.gov The development of catalysts for atom-economic reactions is a key goal in green chemistry, and nitrogen-containing heterocycles are often employed in these systems. nih.gov

Innovative Strategies in Drug Design and Discovery

The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. jchemrev.comresearchgate.net Thiomorpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents. jchemrev.comresearchgate.net The propargyl group on this compound provides a reactive handle that can be used to synthesize a diverse library of new chemical entities for drug discovery.

Using "click chemistry," the this compound core can be readily coupled with a variety of azide-containing fragments, allowing for the rapid generation of novel compounds for biological screening. This modular approach is highly efficient and aligns with the principles of modern drug discovery, which often relies on the synthesis of large and diverse compound libraries. The resulting 1,2,3-triazole ring formed in the click reaction is not just a linker but can also participate in hydrogen bonding and other interactions with biological targets, potentially enhancing the potency and selectivity of the drug candidate.

| Therapeutic Area | Potential Role of this compound |

| Oncology | Synthesis of novel kinase inhibitors or other anticancer agents. |

| Infectious Diseases | Development of new antibacterial or antiviral compounds. |

| Inflammatory Diseases | Creation of modulators of inflammatory pathways. |

Unexplored Research Avenues and Prospects for Future Investigation

The full potential of this compound is far from being fully realized, and numerous avenues for future research exist.

Advanced Materials: The synthesis and characterization of novel polymers and materials incorporating this compound are still in their early stages. Future work could focus on exploring the unique properties of these materials, such as their responsiveness to stimuli (e.g., pH, temperature) and their performance in applications like controlled drug release, tissue engineering, and advanced coatings.

Catalysis: A systematic investigation into the coordination chemistry of this compound with various metal centers could lead to the discovery of new and efficient catalysts. The potential for this compound to act as a ligand in asymmetric catalysis is a particularly exciting prospect.

Medicinal Chemistry: The application of this compound in the synthesis of complex, biologically active molecules is a rich area for future exploration. The use of this building block in combination with computational drug design could accelerate the discovery of new therapeutic agents. Further studies are needed to understand the structure-activity relationships of the resulting triazole-containing thiomorpholine derivatives.

Supramolecular Chemistry: The ability of the thiomorpholine ring and the triazole moiety to participate in non-covalent interactions could be exploited in the design of self-assembling systems and supramolecular architectures with interesting properties and functions.

常见问题

Q. What are the common synthetic routes for 4-(Prop-2-yn-1-yl)thiomorpholine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions, where thiomorpholine reacts with propargyl bromide or similar electrophiles. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products like over-alkylation.

- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate thiomorpholine and activate the propargyl electrophile.

Purification may involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Contradictions in yield optimization (e.g., solvent vs. temperature trade-offs) should be resolved via Design of Experiments (DoE) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substitution at the thiomorpholine nitrogen (e.g., propargyl CH₂ signal at δ 3.5–4.0 ppm).

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out oxidation byproducts (e.g., sulfoxide/sulfone formation).

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages.

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELXL for refinement .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation; thiomorpholine derivatives may release toxic fumes under heat.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent propargyl group polymerization or oxidation .

Advanced Research Questions

Q. How does the introduction of the propargyl group impact thiomorpholine’s electronic and steric properties?

Methodological Answer:

- Electronic effects : The propargyl group’s sp-hybridized carbon increases electron density at the thiomorpholine nitrogen, altering reactivity in subsequent reactions (e.g., nucleophilic addition).

- Steric effects : Propargyl’s linear geometry reduces steric hindrance compared to bulkier substituents, favoring regioselective reactions.

- Computational modeling : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

Q. What strategies resolve contradictions in oxidation outcomes of this compound derivatives?

Methodological Answer: Oxidation of the thiomorpholine sulfur can yield sulfoxide (1-oxide) or sulfone (1,1-dioxide) products. Key factors include:

- Oxidant selection :

- MCPBA : Selective for sulfoxide (e.g., 75% yield for 1-oxide in acetonitrile) .

- Oxone® : Favors sulfone formation under aqueous conditions .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to trap intermediates.

- Data reconciliation : Use HPLC-MS to track product ratios and optimize conditions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Methodological Answer:

- Bioisosteric replacement : Swap the propargyl group with other alkynes (e.g., arylacetylenes) to modulate lipophilicity.

- Sulfur oxidation state : Sulfone derivatives often enhance metabolic stability but may reduce membrane permeability.

- Case study : In fungicidal assays, thiomorpholine 1,1-dioxide derivatives showed higher activity than non-oxidized analogs due to improved hydrogen bonding with target enzymes .

Contradiction Analysis

- vs. 14 : While both report 75% yields for sulfone/sulfoxide formation, conflicting solvent preferences (acetonitrile vs. aqueous) suggest solvent polarity critically influences reaction pathways. Researchers should validate solvent compatibility with propargyl group stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。